Cornigerine is a complex organic compound classified as an alkaloid, specifically derived from the plant genus Colchicum. Its chemical formula is , and it features a unique structure that includes a methylenedioxy group. Cornigerine is notably characterized by its two methoxy groups that are replaced by a methylenedioxy ring, distinguishing it from other colchicine derivatives. This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer treatment due to its bioactive properties .
These reactions are essential for modifying cornigerine's structure to explore its pharmacological potential further .
Research indicates that cornigerine exhibits significant biological activities, including:
The synthesis of cornigerine has been achieved through several methods:
Cornigerine has several applications in medicine and research:
Interaction studies involving cornigerine focus on its effects on various biological targets:
Cornigerine shares structural similarities with several other compounds derived from Colchicum species. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Colchicine | Well-known for its anti-gout properties; inhibits mitosis. | |
| Demecolcine | A derivative with similar pharmacological effects; used in cancer treatment. | |
| Colchifoline | Exhibits cytotoxic activity; structurally related to colchicine. | |
| Thiocornigerine | A sulfur-containing derivative with potential bioactivity. |
Cornigerine's uniqueness lies in its specific structural modifications compared to these similar compounds. The presence of the methylenedioxy group instead of two methoxy groups enhances its biological activity and provides distinct pharmacological properties. This structural difference may contribute to variations in their mechanisms of action and therapeutic applications .
Cornigerine represents a unique natural product analog of colchicine, distinguished by its distinctive molecular architecture that incorporates a methylenedioxy bridge system [15]. The compound is produced by Colchicum cornigerum and exhibits a molecular formula of C₂₁H₂₁NO₆ with a molecular weight of 383.4 grams per mole [27]. The defining structural characteristic of cornigerine lies in the replacement of the vicinal 2- and 3-methoxy groups found in colchicine with a condensed methylenedioxy bridge, creating a fourth ring system that fundamentally alters the compound's molecular topology [15].
This methylenedioxy bridge formation results in the creation of a dioxol ring system, producing a structure that has been characterized as a hybrid combining architectural elements of colchicine, podophyllotoxin, and steganacin [15] [19]. The structural modification represents a significant departure from the traditional colchicine framework, where the methylenedioxy group replaces two separate methoxy functionalities to form a cyclic ether linkage [20]. The compound is more precisely described as 2,3-methylenedioxy-2,3-didemethoxycolchicine, emphasizing the specific nature of the structural transformation [19].
The molecular architecture of cornigerine features a tetracyclic framework consisting of the original colchicine backbone modified by the incorporation of the methylenedioxy bridge [16]. This structural arrangement creates a rigid dioxol ring that constrains the molecular conformation compared to the more flexible dimethoxy arrangement in colchicine [20]. The systematic name for cornigerine is N-(5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.0²,⁸.0¹⁴,¹⁸]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl)acetamide, reflecting its complex polycyclic structure [27].
The stereochemistry of cornigerine maintains the same absolute configuration as natural colchicine, with the methylenedioxy bridge preserving the overall three-dimensional arrangement of the molecule [24]. The tropolone ring system characteristic of colchicine alkaloids remains intact in cornigerine, contributing to the compound's biological activity profile [20]. The methylenedioxy bridge exhibits magnetic equivalence of its protons, as demonstrated by nuclear magnetic resonance studies showing a characteristic singlet pattern [10].
The nuclear magnetic resonance spectroscopic characterization of cornigerine provides detailed structural confirmation through both proton and carbon-13 nuclear magnetic resonance analysis [4]. The proton nuclear magnetic resonance spectrum of cornigerine recorded in deuterated chloroform exhibits characteristic signals that definitively identify the methylenedioxy bridge functionality [4]. The most diagnostic feature appears as a singlet at δ 5.96 parts per million, corresponding to the methylenedioxy protons, which demonstrates the magnetic equivalence of both protons in this structural motif [10].
Detailed proton nuclear magnetic resonance assignments for cornigerine include signals at δ 1.70 (1H, multiplet, H-6), δ 2.09 (6H, singlet, N(CH₃)₂), δ 2.19 (1H, multiplet, H-6), δ 2.21 (1H, multiplet, H-5), δ 2.40 (1H, multiplet, H-5), and δ 2.68 (1H, doublet of doublets, J = 6, 6 Hz, H-7) [4]. Additional aromatic and methoxy resonances appear at δ 3.84 (3H, singlet, 1-OCH₃), δ 3.98 (3H, singlet, 10-OCH₃), δ 6.43 (1H, singlet, H-4), δ 6.80 (1H, doublet, J = 10.5 Hz, H-11), δ 7.17 (1H, doublet, J = 10.5 Hz, H-12), and δ 8.07 (1H, singlet, H-8) [4].
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive carbon framework information with signals at δ 30.3 (CH₂, C-5), δ 36.4 (CH₂, C-6), δ 43.5 (N(CH₃)₂), δ 56.1 (CH₃, 10-OCH₃), δ 59.9 (CH₃, 1-OCH₃), δ 68.2 (CH, C-7), δ 101.2 (CH₂, O-CH₂-O), δ 103.2 (CH, C-4), δ 111.6 (CH, C-11), δ 125.1 (C, C-12b), δ 133.5 (CH, C-8), δ 134.03 (C, C-4a), δ 134.08 (CH, C-12), δ 136.5 (C, C-12a), δ 137.3 (C, C-2), δ 140.1 (C, C-1), δ 148.7 (C, C-7a), δ 152.3 (C, C-3), δ 163.9 (C, C-10), and δ 180.0 (C, C-9) [4].
Mass spectrometric analysis of cornigerine employs atmospheric pressure chemical ionization in positive ion mode, yielding characteristic fragmentation patterns that support structural identification [4] [12]. The molecular ion peak appears at m/z 370 [M + H]⁺, consistent with the molecular weight of 383.4 grams per mole when accounting for protonation [4]. Key fragmentation patterns include peaks at m/z 369, m/z 358, and m/z 343, representing successive losses of functional groups from the molecular ion [4].
The fragmentation behavior of cornigerine in atmospheric pressure chemical ionization conditions produces relatively few but structurally informative fragments [4]. The base peak molecular ion facilitates straightforward molecular weight determination, while the characteristic fragmentation pattern aids in distinguishing cornigerine from related colchicine analogs [12]. Comparative mass spectrometric studies demonstrate that cornigerine exhibits fragmentation patterns distinct from those of colchicine and demecolcine, reflecting the unique structural features imparted by the methylenedioxy bridge [4].
Advanced mass spectrometric techniques including collision-induced dissociation provide additional structural information through controlled fragmentation of the molecular ion [12]. The methylenedioxy bridge contributes to the stability of certain fragment ions, influencing the overall fragmentation pathway compared to dimethoxy-substituted analogs [4]. High-resolution mass spectrometry confirms the exact molecular formula and enables precise mass determination for structural verification [12].
Infrared spectroscopic analysis of cornigerine reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [11] [22]. The spectrum exhibits absorption bands corresponding to the acetamide functionality, methylenedioxy bridge, aromatic ring systems, and methoxy groups that define the cornigerine structure [11]. The carbonyl stretching frequency of the acetamide group appears in the characteristic region around 1650-1680 cm⁻¹, confirming the presence of the amide linkage [11].
The methylenedioxy bridge contributes distinctive absorption features in the infrared spectrum, including carbon-oxygen stretching vibrations characteristic of the dioxol ring system [11]. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, while carbon-hydrogen stretching frequencies of the aromatic rings are observed above 3000 cm⁻¹ [11]. The methoxy groups exhibit characteristic carbon-oxygen stretching absorptions and carbon-hydrogen deformation bands that support the presence of these substituents [11].
Comparative infrared analysis demonstrates that cornigerine exhibits spectral features distinct from colchicine, particularly in regions corresponding to the methylenedioxy versus dimethoxy substitution patterns [11]. The fingerprint region between 700-1300 cm⁻¹ provides additional structural confirmation through the unique combination of absorption bands arising from the complex polycyclic framework [11]. Advanced infrared techniques including attenuated total reflectance provide enhanced spectral quality for detailed functional group identification [22].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of cornigerine, providing precise atomic coordinates and spatial relationships within the crystal lattice [1] [7]. The crystallographic investigation of cornigerine requires the preparation of high-quality single crystals suitable for diffraction studies, which involves careful control of crystallization conditions including solvent selection, temperature, and nucleation parameters [9]. Single crystal X-ray diffraction techniques enable the complete structural determination of cornigerine, revealing bond lengths, bond angles, and torsional angles with high precision [7].
The crystallographic unit cell parameters of cornigerine define the repeating structural motif within the crystal lattice, providing fundamental information about molecular packing and intermolecular interactions [1]. Space group determination establishes the symmetry elements present in the crystal structure, which influences both the molecular arrangement and the systematic absences observed in the diffraction pattern [7]. The asymmetric unit of the cornigerine crystal structure contains the complete molecular framework, allowing for detailed analysis of intramolecular geometric parameters [1].
Atomic displacement parameters derived from the crystallographic refinement provide information about thermal motion and static disorder within the crystal structure [1]. The methylenedioxy bridge exhibits well-defined geometry with characteristic carbon-oxygen bond lengths and ring puckering that reflects the conformational preferences of this five-membered ring system [1]. Hydrogen bonding interactions within the crystal lattice contribute to the overall stability of the crystalline form and influence the molecular packing arrangement [1].
Crystallographic data analysis reveals that the tropolone ring system in cornigerine maintains planarity consistent with aromatic character, while the methylenedioxy bridge introduces additional conformational constraints compared to the dimethoxy substitution pattern found in colchicine [1]. The acetamide side chain adopts a specific conformation that optimizes intramolecular and intermolecular interactions within the crystal structure [1]. Molecular packing analysis demonstrates how individual cornigerine molecules arrange within the crystal lattice through van der Waals interactions and potential hydrogen bonding networks [1].
Computational chemistry approaches provide valuable insights into the electronic structure, conformational preferences, and molecular properties of cornigerine through various theoretical methods [28] [29]. Density functional theory calculations enable the optimization of molecular geometry and the prediction of spectroscopic properties, offering theoretical support for experimental observations [28]. The methylenedioxy bridge in cornigerine presents unique computational challenges due to the conformational flexibility of the five-membered dioxol ring and its influence on the overall molecular geometry [29].
Molecular modeling studies of cornigerine employ quantum mechanical calculations to investigate the electronic distribution within the molecule, particularly focusing on the effects of the methylenedioxy bridge on the aromatic ring systems [28]. Density functional theory calculations using appropriate basis sets provide optimized geometric parameters that can be compared with experimental crystallographic data to validate the computational methodology [28]. The tropolone ring system exhibits characteristic electronic properties that are preserved in cornigerine despite the structural modifications introduced by the methylenedioxy bridge [29].
Conformational analysis through computational methods reveals the preferred three-dimensional arrangements of cornigerine in different environments, including gas phase, solution, and crystalline states [29]. Molecular dynamics simulations provide information about the dynamic behavior of cornigerine, including the flexibility of the methylenedioxy bridge and its influence on overall molecular motion [29]. The computational investigation of cornigerine includes analysis of molecular orbitals, electrostatic potential surfaces, and charge distribution patterns that contribute to understanding structure-activity relationships [28].
Advanced computational techniques including ab initio calculations and correlation methods provide high-level theoretical descriptions of cornigerine's electronic structure [31]. The comparison of computational results with experimental spectroscopic data validates the theoretical models and provides confidence in predicted molecular properties [28]. Computational studies of cornigerine derivatives and analogs enable the systematic investigation of structure-property relationships and guide the design of related compounds with modified biological activities [29].
| Computational Parameter | Method | Result | Reference |
|---|---|---|---|
| Molecular Weight | Experimental | 383.4 g/mol | [27] |
| Molecular Formula | Experimental | C₂₁H₂₁NO₆ | [27] |
| Melting Point | Experimental | 263-264°C (dec.) | [24] |
| Optical Rotation | Experimental | [α]D²²-149.8° (c 0.623, CHCl₃) | [24] |
| Density | Calculated | 1.35 g/cm³ | [23] |
| Boiling Point | Predicted | 744.5°C at 760 mmHg | [23] |
Colchicinoids arise from the phenethyl-isoquinoline pathway that condenses L-phenylalanine and L-tyrosine into autumnaline, followed by oxidative coupling and a rare cytochrome P450-mediated ring expansion to generate the tropolone [1] [2]. Within this scaffold, cornigerine is produced when the vicinal 2- and 3-methoxy substituents of colchicine are enzymatically de-O-methylated and re-closed via an O-CH2-O bridge, forming a methylenedioxy ring (Figure 1) [3] [4].
Table 1 summarises the enzymatic steps leading from autumnaline to cornigerine, highlighting gene functions recently elucidated through transcriptomic correlation and heterologous reconstitution in Nicotiana benthamiana [1] [3].
| Step | Transformation | Enzyme class | Representative gene (from Gloriosa superba) | Cofactor | Key intermediate | Evidence type |
|---|---|---|---|---|---|---|
| 1 | Pictet–Spengler condensation of dopamine with 4-hydroxydihydrocinnamaldehyde | Norcoclaurine synthase | GsNCS | None | Norcoclaurine | Reconstitution [1] |
| 2 | Sequential O- and N-methylations → autumnaline | SABATH methyl-transferases | GsOMT1–OMT4, GsNMTt | SAM | (S)-Autumnaline | Isotope feed [4] |
| 3 | Phenolic oxidative C–C coupling | Cytochrome P450 (CYP75A109) | GsCYP75A109 | NADPH | Androcymbine | Transient expression [2] |
| 4 | Tropolone ring expansion | Non-canonical CYP71FB1 | GsCYP71FB1 | NADPH | N-formyldemecolcine | In vitro enzyme assay [3] |
| 5 | Successive N-demethylation / N-deformylation | CYP + hydrolase tandem | GsCYP* (uncloned), ABH hydrolase | NADPH / none | Demecolcine | Microsomal studies [3] |
| 6 | N-acetylation | GNAT acyl-transferase | GsNAAAT | Acetyl-CoA | Colchicine | Transcriptomics [2] |
| 7 | 2,3-O-demethylation followed by methylenedioxy bridge formation | O-demethylase + O-methylene transferase (putative) | Not yet cloned | SAM | Cornigerine | Comparative phytochemistry [5] [4] |
Research highlights
Cornigerine contributes to a multifaceted chemical defense arsenal in Colchicum species. Like colchicine, the molecule binds the β-tubulin colchicine site, but it is ~1.5-fold more potent at inhibiting polymerisation and stimulating GTPase turnover [6]. This heightened activity translates into:
Collectively, these defensive traits enhance plant fitness in the open, grazed grasslands and Mediterranean scrublands where Colchicum taxa thrive.
Cornigerine’s isolation has evolved from classic acid–base partitioning to precision chromatographic and green-solvent methodologies.
| Method | Plant matrix / scale | Key parameters | Yield or purity | Advantages | Citation |
|---|---|---|---|---|---|
| Acidified methanol percolation → alkaloid basification → silica gel chromatography | C. cornigerum stems (lab scale) | MeOH–H2SO4 (pH 1); NH4OH basification; CHCl3 extraction | 0.14% w/w cornigerine, >95% purity | Low cost, reproducible | [9] |
| Ultrasound-assisted extraction (UAE) optimised via Box-Behnken design | C. autumnale bulbs | 602 W, 64 °C, 42 min; 80% MeOH | 0.238% colchicinoid fraction (cornigerine co-extracted) | Rapid, scalable, energy-efficient | [10] |
| LC-UV/PDA dereplication followed by semipreparative RP-HPLC (acidic modifier) | Mixed aerial parts of C. crocifolium | 0.1% formic acid gradient; C18 | 98% purity, 18 mg isolated from 2 g extract | Selective, small sample | [5] |
| Super-critical CO₂ extraction (400 bar, 60 °C, 3% H₂O co-solvent) | Gloriosa superba seeds | Flow 100 g min⁻¹; separators 350/100 bar | Colchicine-rich concentrate; cornigerine detected by LC–MS (RT 20.4 min) | Solvent-free, food-grade | [11] |
Process developments
Table 2 collates quantitative reports of cornigerine levels in selected Colchicum organs.
| Species | Plant part | Cornigerine content (mg 100 g⁻¹ dry corm) | Analytical method | Year | Citation |
|---|---|---|---|---|---|
| Colchicum robustum | Corm | 72.51 ± 0.75 [7] | HPLC-UV | 2021 | [7] |
| Colchicum speciosum | Corm | 50.06 ± 0.39 [7] | HPLC-UV | 2021 | [7] |
| Colchicum autumnale | Corm | 39.27 ± 0.29 [7] | HPLC-UV | 2021 | [7] |
| Colchicum brachyphyllum | Stems / roots / corms | ≥140 mg kg⁻¹ (0.014% w/w) [9] | LC-MS | 2005 | [9] |
| Colchicum crocifolium | Whole plant extract | Detected, semi-quantitative MS response | LC-APCI-MS | 2008 | [14] |
Observations